molecular formula C10H14ClN3O B1319767 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide CAS No. 1016674-02-4

2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide

Cat. No. B1319767
CAS RN: 1016674-02-4
M. Wt: 227.69 g/mol
InChI Key: RDUGELQMQXAIFW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide is a chemical compound with the linear formula C10H15O1N3Cl2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under an ice water bath condition . The reaction is followed by the addition of absolute ethyl alcohol for a reflux reaction for 1 hour .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide can be represented by the SMILES string ClC1=NC=CC=C1C(NCCN(C)C)=O.Cl . The InChI representation is 1S/C10H14ClN3O.ClH/c1-14(2)7-6-13-10(15)8-4-3-5-12-9(8)11;/h3-5H,6-7H2,1-2H3,(H,13,15);1H .


Physical And Chemical Properties Analysis

2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide is a solid compound . Its molecular weight is 144.04 .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It’s used to synthesize a variety of complex molecules due to its reactivity and ability to act as a building block for further chemical transformations .

Pharmaceutical Development

2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide: serves as a precursor in the synthesis of various pharmaceuticals. It’s particularly useful in creating compounds that have potential therapeutic effects, such as anti-inflammatory agents and analgesics .

Material Science

In material science, this compound can be used to modify surfaces or create new materials with specific properties. Its chemical structure allows it to bind to other molecules and form novel polymers or coatings .

Biofilm Inhibition

Recent studies have explored the use of this compound in inhibiting biofilm formation. This is particularly relevant in medical devices and implants, where biofilm-associated infections are a significant concern .

Drug Discovery

It’s employed in drug discovery processes as a chemical probe or a lead compound. Its structure can interact with biological targets, which helps in identifying new drug candidates.

Catalysis

2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide: can act as a ligand in catalysis, facilitating various chemical reactions. This is crucial in industrial processes where efficiency and selectivity are key .

Analytical Chemistry

As a reagent, it’s used in analytical chemistry to detect or quantify other substances. Its reactivity makes it suitable for use in chromatography and spectrometry .

Agricultural Chemistry

In agriculture, compounds derived from 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide could be used to develop new pesticides or fertilizers, enhancing crop protection and growth .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes precautionary statements such as avoiding inhalation of dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-14(2)7-6-13-10(15)8-4-3-5-12-9(8)11/h3-5H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGELQMQXAIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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